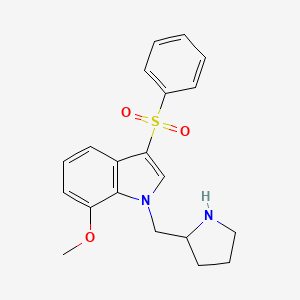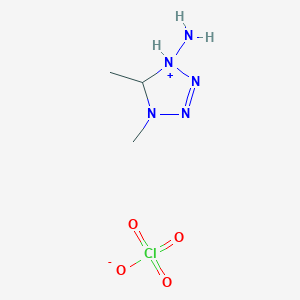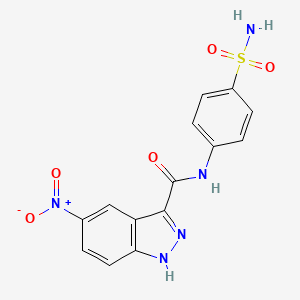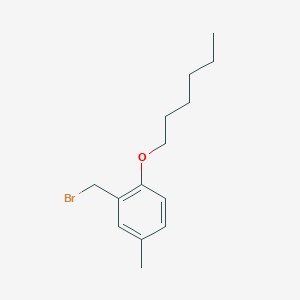
Methyl 5-phenylpenta-2,4-dien-1-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-phenylpenta-2,4-dien-1-yl carbonate is an organic compound characterized by its unique structure, which includes a phenyl group attached to a penta-2,4-dien-1-yl chain, esterified with a methyl carbonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-phenylpenta-2,4-dien-1-yl carbonate can be achieved through several methods. One common approach involves the reaction of 5-phenylpenta-2,4-dien-1-ol with methyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds to form saturated compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbonate group, where nucleophiles such as amines or alcohols replace the methoxy group, forming carbamates or carbonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Amines, alcohols, basic conditions, room temperature.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated compounds.
Substitution: Carbamates, carbonates.
Wissenschaftliche Forschungsanwendungen
Methyl 5-phenylpenta-2,4-dien-1-yl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a prodrug, where the carbonate group can be enzymatically cleaved to release active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of methyl 5-phenylpenta-2,4-dien-1-yl carbonate involves its interaction with molecular targets through various pathways:
Enzymatic Hydrolysis: The carbonate group can be hydrolyzed by esterases, releasing the active 5-phenylpenta-2,4-dien-1-ol, which can then exert its biological effects.
Molecular Targets: The phenyl and diene groups can interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-phenylpenta-2,4-dien-1-yl carbonate can be compared with other similar compounds, such as:
Methyl 5-phenylpentanoate: Lacks the diene structure, resulting in different chemical reactivity and biological activity.
Methyl 5-phenylpenta-2,4-dienoate: Similar structure but without the carbonate group, leading to different applications and properties.
Phenylpenta-2,4-dien-1-yl acetate: Contains an acetate group instead of a carbonate, affecting its hydrolysis and interaction with biological targets.
The uniqueness of this compound lies in its combination of a phenyl group, a diene structure, and a carbonate ester, which together confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
673456-83-2 |
|---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
methyl 5-phenylpenta-2,4-dienyl carbonate |
InChI |
InChI=1S/C13H14O3/c1-15-13(14)16-11-7-3-6-10-12-8-4-2-5-9-12/h2-10H,11H2,1H3 |
InChI-Schlüssel |
YDGOPRRKNMSKQV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)OCC=CC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-[3-(3,4-Dichlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533839.png)
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12533843.png)
![2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid]](/img/structure/B12533853.png)

![{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol](/img/structure/B12533866.png)

![Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B12533879.png)

![4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile](/img/structure/B12533892.png)
